molecular formula C12H23N5O B2370576 4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1467822-62-3

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2370576
CAS No.: 1467822-62-3
M. Wt: 253.35
InChI Key: VMZWTEXUWGQACF-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl side chain, and a pyrazole ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.

    Introduction of the ethyl group: The pyrazole intermediate is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the diethylaminoethyl side chain: This step involves the reaction of the ethylated pyrazole with diethylaminoethyl chloride in the presence of a base like sodium hydride.

    Formation of the carboxamide group: Finally, the amino group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or diethylaminoethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of the pyrazole ring and the diethylaminoethyl side chain

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)11-10(13)9-15-17(11)6-3/h9H,4-8,13H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZWTEXUWGQACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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